

# Quercetin 3,5,3'-trimethyl ether: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Quercetin 3,5,3'-trimethyl ether*

Cat. No.: *B14754521*

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CAS Number: 13459-09-1

Synonyms: 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone

This technical guide provides a comprehensive overview of **Quercetin 3,5,3'-trimethyl ether**, a naturally occurring flavonoid derivative. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its physicochemical properties, spectroscopic data, synthesis, and potential biological activities. While experimental data for this specific isomer is limited, this guide compiles available information and provides context from closely related compounds.

## Physicochemical Properties

The methylation of quercetin's hydroxyl groups significantly influences its physicochemical properties, such as solubility and bioavailability, which in turn can affect its biological activity. The table below summarizes the available data for **Quercetin 3,5,3'-trimethyl ether** and related compounds.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>7</sub>	[1][2]
Molecular Weight	344.32 g/mol	[1][2][3]
Appearance	Not specified	
Melting Point	Not experimentally determined for this isomer. Related trimethylated quercetins exhibit melting points in the range of 170-210°C.	
Boiling Point	Not experimentally determined.	
Solubility	Predicted to be soluble in DMSO and other organic solvents.[4]	
pKa (Predicted)	6.46 ± 0.40	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Quercetin 3,5,3'-trimethyl ether**. While complete spectral data for this specific isomer is not readily available in the public domain, data from related compounds and general flavonoid characteristics are presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **Quercetin 3,5,3'-trimethyl ether** has not been published. However, the expected chemical shifts can be inferred from the spectra of other quercetin methyl ethers. The presence of three methoxy groups would result in singlets in the <sup>1</sup>H NMR spectrum typically between δ 3.8 and 4.0 ppm. The aromatic protons would appear in the region of δ 6.0-8.0 ppm.

### Mass Spectrometry (MS)

A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring and providing information about the substitution pattern on the A and B rings.

Spectroscopy Type	Data	Source
$^1\text{H}$ NMR	Specific data not available.	
$^{13}\text{C}$ NMR	Specific data not available.	
Mass Spectrometry	Molecular Ion $[\text{M}+\text{H}]^+$ at $m/z$ 345.0969 (calculated)	
UV-Vis (Methanol)	Not experimentally determined. A related compound, Quercetin-3,4',7-trimethyl ether, shows $\lambda_{\text{max}}$ at 353 and 256 nm. <a href="#">[5]</a>	

## Synthesis

A definitive, high-yield synthesis protocol for **Quercetin 3,5,3'-trimethyl ether** is not well-documented. The synthesis of specific quercetin methyl ethers is challenging due to the similar reactivity of the five hydroxyl groups, often leading to a mixture of isomers. General methylation strategies for quercetin involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. The regioselectivity of the methylation can be influenced by the choice of solvent, base, and protecting groups.

## General Experimental Workflow for Quercetin Methylation



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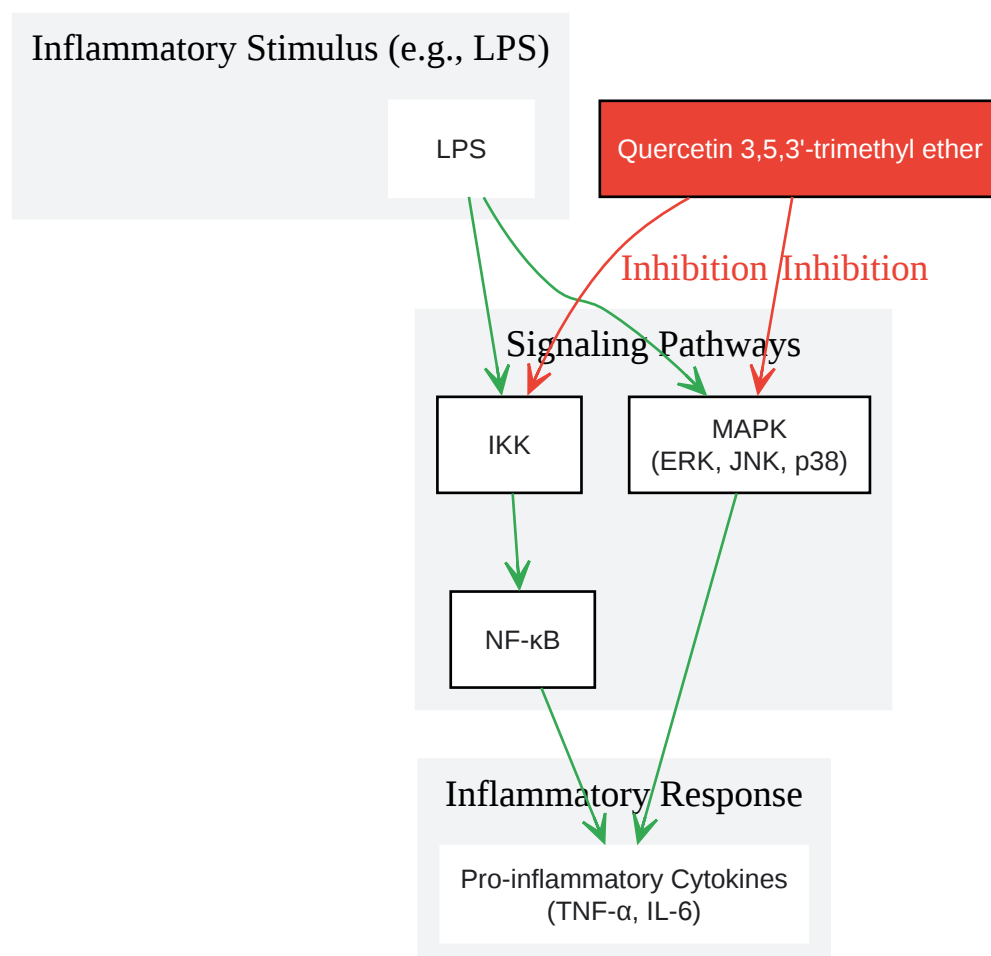
Caption: General workflow for the synthesis of specific quercetin methyl ethers.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Quercetin 3,5,3'-trimethyl ether** are limited, research on other quercetin methyl ethers suggests potential anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key cellular signaling pathways.

### Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

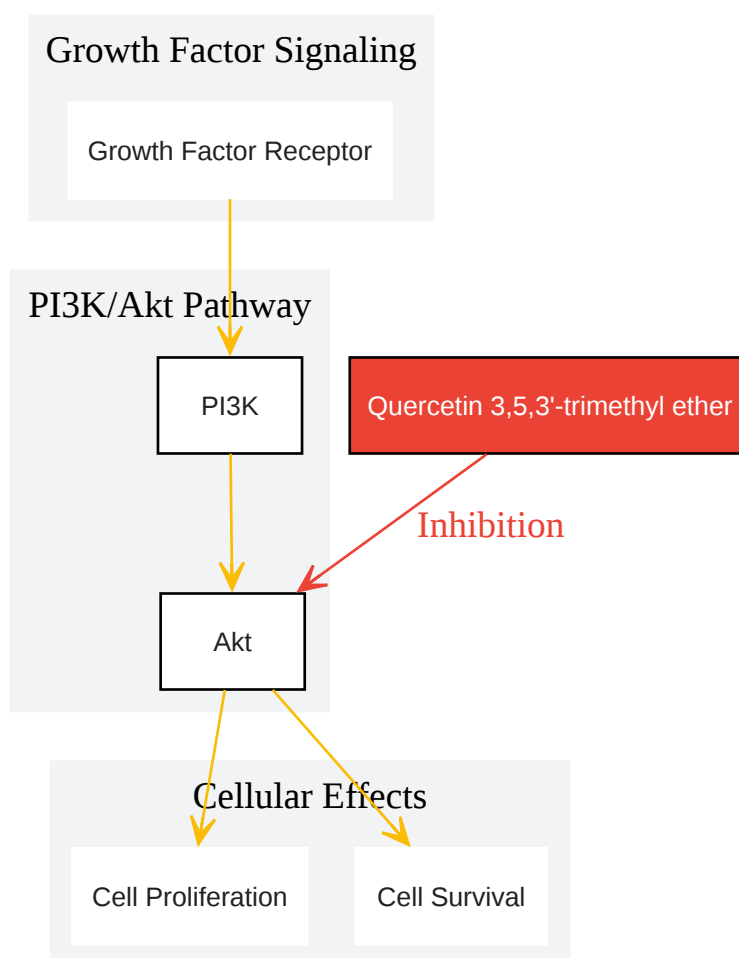


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Caption: Potential inhibition of NF- $\kappa$ B and MAPK pathways by **Quercetin 3,5,3'-trimethyl ether**.

## Anticancer Activity

Several studies on methylated quercetins have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. These effects are often linked to the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.



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Caption: Potential modulation of the PI3K/Akt pathway by **Quercetin 3,5,3'-trimethyl ether**.

## Experimental Protocols

While specific protocols for **Quercetin 3,5,3'-trimethyl ether** are not available, standard methodologies for the analysis of flavonoids can be adapted.

## Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- **Quercetin 3,5,3'-trimethyl ether** (dissolved in DMSO)
- Griess Reagent
- 96-well plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Quercetin 3,5,3'-trimethyl ether** for 1 hour.
- Stimulate the cells with LPS (1  $\mu\text{g/mL}$ ) for 24 hours.
- After incubation, collect the cell culture supernatant.

- Mix 100  $\mu$ L of the supernatant with 100  $\mu$ L of Griess Reagent in a new 96-well plate.
- Incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition compared to the LPS-treated control group.

## Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Quercetin 3,5,3'-trimethyl ether** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Quercetin 3,5,3'-trimethyl ether** for a specified period (e.g., 24, 48, or 72 hours).

- After the treatment period, add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Express cell viability as a percentage of the untreated control cells.

## Conclusion

**Quercetin 3,5,3'-trimethyl ether** is a flavonoid with potential for further investigation in drug discovery. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic characteristics, and potential biological activities. The provided experimental protocols offer a starting point for researchers to explore its therapeutic potential. Further studies are warranted to obtain more comprehensive experimental data for this specific isomer and to fully elucidate its mechanisms of action.

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## References

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- To cite this document: BenchChem. [Quercetin 3,5,3'-trimethyl ether: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754521#quercetin-3-5-3-trimethyl-ether-cas-number-13459-09-1]

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